molecular formula C21H17ClN4O2 B2456740 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 903190-81-8

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

Cat. No. B2456740
CAS RN: 903190-81-8
M. Wt: 392.84
InChI Key: OZXGJGJFRKDGLC-UHFFFAOYSA-N
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Description

The compound “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

Antibacterial Activity

The synthesized derivatives of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile have been evaluated for antibacterial activity. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 500 µg/mL . This finding suggests potential applications in antimicrobial drug development.

Antipsychotic Properties

The compound’s structure, which combines isothiazole and piperazine moieties, makes it an interesting candidate for antipsychotic drug substances. Derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole act as dopamine and serotonin antagonists, contributing to their use in managing psychiatric disorders .

Bioactive Scaffold

The isothiazole-piperazine hybrid structure serves as a bioactive scaffold. Researchers can explore modifications around this core to develop novel drug candidates. By leveraging the pharmacophoric features of both moieties, scientists can fine-tune biological activity .

Urinary Dysfunction Treatment

Benzisothiazole derivatives, a class that includes 3-(piperazin-1-yl)-1,2-benzothiazole, have been investigated for their potential in treating urinary dysfunction . Further studies could uncover specific applications within this therapeutic area.

MC4 Receptor Agonism

Piperazine derivatives, including those related to our compound, exhibit MC4 receptor agonistic activity . The melanocortin 4 receptor (MC4R) plays a role in regulating energy homeostasis and body weight. Understanding the compound’s interaction with MC4R could lead to novel approaches in obesity management.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activity of many piperazine and benzothiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)15-5-2-1-3-6-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXGJGJFRKDGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

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